Pregnanolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pregnanolone is a naturally occurring neurosteroid, meaning it's a steroid molecule synthesized in the nervous system and brain in addition to the adrenal glands and gonads []. It acts as a precursor molecule in the biosynthesis of other essential steroid hormones like progesterone and allopregnanolone []. Research into pregnanolone's applications is ongoing, with a focus on its potential role in various neurological and physiological processes.

Effects on the Nervous System

- Anxiety and Mood Disorders: Pregnanolone demonstrates potential anxiolytic (anxiety-reducing) effects. Studies in animal models suggest it may enhance the action of GABA, a major inhibitory neurotransmitter in the brain []. Clinical trials are investigating its efficacy in treating anxiety disorders and depression, though more research is needed [].

- Learning and Memory: Research suggests pregnanolone may play a role in memory consolidation, the process by which short-term memories become long-term. Studies have shown it can enhance memory function in animal models [].

- Neuroprotection: Pregnanolone's neuroprotective properties are being explored. Some studies indicate it may promote neurogenesis (the growth of new neurons) and offer protection against neurodegeneration [].

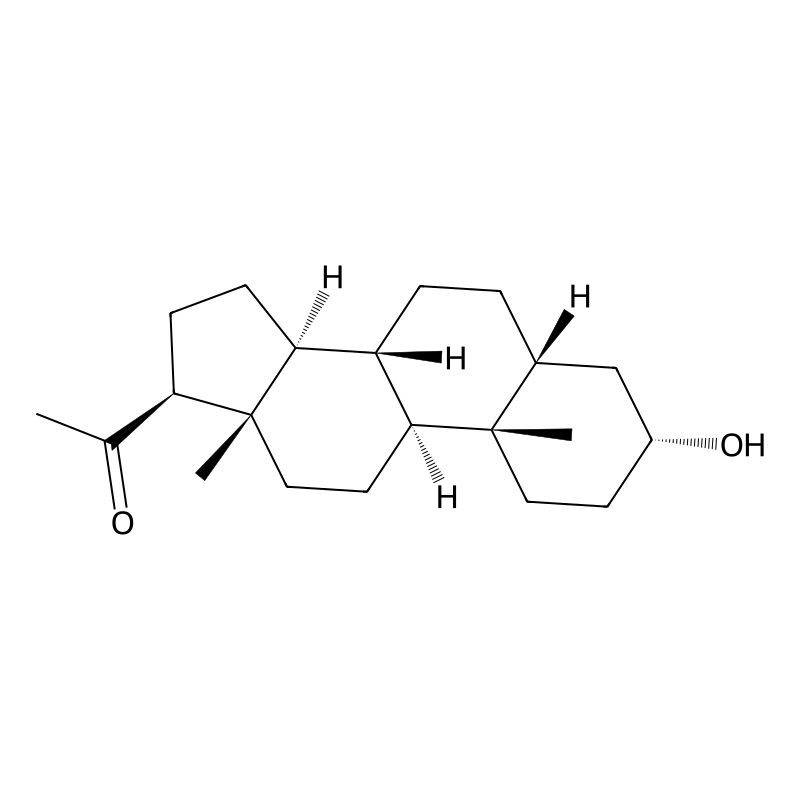

Pregnanolone is a naturally occurring steroid hormone, chemically known as pregn-5-en-3β-ol-20-one. It is synthesized from cholesterol and serves as a precursor to other steroid hormones. Pregnanolone is predominantly produced in the adrenal glands, gonads, and brain, where it plays a significant role in various physiological processes, including neurosteroid activity and hormonal regulation. Its structure features four interconnected cyclic hydrocarbons, with a hydroxyl group at the C3 position and a double bond between C5 and C6, which contributes to its biological activity and lipophilicity, allowing it to cross the blood-brain barrier effectively .

Pregnanolone acts as a positive allosteric modulator of the GABAA receptor, the main inhibitory receptor in the nervous system []. This means it binds to a specific site on the receptor, enhancing the effect of the natural inhibitory neurotransmitter GABA. Additionally, it might act as a negative allosteric modulator of the glycine receptor, another inhibitory receptor []. This complex interplay with different receptors influences neuronal activity and potentially contributes to various neurological functions [, ].

The transformation of cholesterol into pregnanolone involves several key enzymatic reactions facilitated by cytochrome P450scc (CYP11A1), which catalyzes three distinct steps:

- Hydroxylation: Cholesterol undergoes 22-hydroxylation to form 22-hydroxycholesterol.

- Further Hydroxylation: This intermediate is then subject to 20-hydroxylation.

- Cleavage: The final step involves cleavage of the C20-22 bond, resulting in the production of pregnenolone along with isocaproaldehyde .

These reactions are critical in steroidogenesis, marking the first committed step in the synthesis of various steroid hormones.

Pregnanolone exhibits a range of biological activities primarily as a neurosteroid. It has been shown to modulate GABA_A receptors, enhancing inhibitory neurotransmission in the central nervous system. This modulation can influence mood, cognition, and anxiety levels. Pregnanolone also interacts with microtubule-associated protein 2 (MAP2) in the brain, indicating its potential role in neuroplasticity . Furthermore, it is implicated in various physiological conditions such as stress response, cognitive function, and mood regulation.

Pregnanolone can be synthesized through several methods:

- From Cholesterol: The most common method involves enzymatic conversion from cholesterol using cytochrome P450scc.

- Chemical Synthesis: Various synthetic routes have been developed, including ozonolysis of steroid precursors followed by reductive decomposition. For example:

These methods highlight the versatility of pregnenolone synthesis through both biological and chemical pathways.

Pregnanolone has several applications across different fields:

- Medical Research: Investigated for its potential therapeutic effects on conditions such as Alzheimer's disease, depression, and anxiety disorders.

- Neuropharmacology: Studied for its role in modulating neurosteroid activity and influencing GABAergic transmission.

- Hormonal Therapy: Explored as a precursor for synthesizing other steroid hormones like progesterone and dehydroepiandrosterone (DHEA) for hormone replacement therapies .

Pregnanolone interacts with various hormones and neurotransmitters. Notably:

- Estrogens: Pregnanolone can be converted into estrogens; thus, concurrent use may lead to elevated estrogen levels.

- Testosterone: It serves as a precursor to testosterone; taking both may increase testosterone-related side effects.

- Benzodiazepines: Pregnanolone may counteract the sedative effects of benzodiazepines like diazepam .

These interactions necessitate careful consideration when used alongside other hormonal therapies or medications.

Several compounds share structural or functional similarities with pregnanolone:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Progesterone | Pregn-4-en-3,20-dione | Directly involved in reproductive functions |

| Dehydroepiandrosterone | Androst-5-en-3β-ol-17-one | Precursor to both testosterone and estrogens |

| Allopregnanolone | 3α-hydroxy-pregnane-20-one | Potent positive allosteric modulator of GABA_A receptors |

| 3β-Dihydroprogesterone | Pregn-4-en-3β-ol-20-one | Isomeric form with distinct biological activity |

Pregnanolone's unique ability to cross the blood-brain barrier while influencing neurotransmitter systems sets it apart from these similar compounds. Its roles in neurosteroid activity further emphasize its significance in both physiological and therapeutic contexts .

The biosynthesis of pregnanolone follows a well-established steroidogenic pathway that begins with progesterone as the primary precursor [1]. The enzymatic conversion of progesterone to pregnanolone involves sequential reduction steps that occur in both central nervous system and peripheral steroidogenic tissues [2].

The initial step in pregnanolone biosynthesis requires the conversion of progesterone to 5β-dihydroprogesterone, catalyzed by steroid 5β-reductase enzymes [2]. This reduction represents a crucial step in the metabolic cascade that ultimately produces the neuroactive steroid pregnanolone. The enzymatic mechanism involves the specific reduction of the Δ4,5-double bond in the progesterone molecule, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor [3].

Following the initial reduction, 5β-dihydroprogesterone undergoes further enzymatic transformation to yield pregnanolone through the action of 3α-hydroxysteroid dehydrogenase. This two-step process represents the complete enzymatic conversion pathway from progesterone to pregnanolone [4]. The specificity of these enzymatic reactions ensures the stereoselective formation of pregnanolone, distinguishing it from other steroid metabolites such as allopregnanolone, which follows the 5α-reduction pathway [5].

The enzymatic conversion mechanisms demonstrate remarkable substrate specificity, with progesterone serving as the optimal substrate for 5β-reductase activity [6]. Kinetic studies have revealed that progesterone 5β-reductase exhibits distinct catalytic parameters, with Km values ranging from 34 microM for progesterone in plant systems to variable values across different tissue types and species [7].

Role of 5β-Reductase and 3α-Hydroxysteroid Dehydrogenase Isoforms

The enzymatic machinery responsible for pregnanolone biosynthesis involves multiple isoforms of both 5β-reductase and 3α-hydroxysteroid dehydrogenase, each contributing to tissue-specific and developmental regulation of neurosteroid production [4].

5β-Reductase Isoforms and Their Distribution

5β-reductase activity is mediated by specific enzyme isoforms that exhibit differential tissue distribution and catalytic properties [8]. Expression analysis has revealed that 5β-reductase levels vary significantly among different tissues, with notable differences observed between central nervous system and peripheral tissues [8]. In skeletal muscle, for example, 5β-reductase expression demonstrates sexual dimorphism, with males expressing higher levels in specific muscle groups compared to females [8].

The molecular characteristics of 5β-reductase enzymes have been extensively studied through recombinant protein expression systems [6]. These enzymes belong to the family of enone reductases and demonstrate the ability to reduce various steroid substrates through a 1,4-addition mechanism [7]. The catalytic efficiency of different 5β-reductase isoforms varies considerably, with some variants showing markedly improved substrate affinity and turnover rates [6].

3α-Hydroxysteroid Dehydrogenase Isoforms

The 3α-hydroxysteroid dehydrogenase enzyme family encompasses multiple isoforms that play critical roles in pregnanolone biosynthesis [9]. The most relevant isoforms for neurosteroid metabolism include type 1 (AKR1C4), type 2 (AKR1C3), and type 3 (AKR1C2), each exhibiting distinct tissue distribution patterns and catalytic properties [9].

Type 3 3α-hydroxysteroid dehydrogenase, encoded by the AKR1C2 gene, demonstrates particular importance in pregnanolone formation [4]. This cytosolic enzyme shows the highest specificity for reducing 3-ketosteroids among the 3α-hydroxysteroid dehydrogenase family members [4]. The enzyme binds NADPH before substrate binding and catalyzes the reduction reaction with the rate-limiting step being the dissociation of NADP+ from the enzyme [4].

Human brain tissue contains multiple 3α-hydroxysteroid dehydrogenase isoforms, including a novel isoform designated as type III Brain, which demonstrates unique regulatory properties [10]. This brain-specific isoform exhibits differential sensitivity to pharmacological modulators compared to peripheral isoforms, suggesting specialized roles in central nervous system neurosteroid metabolism [10].

The enzymatic properties of 3α-hydroxysteroid dehydrogenase isoforms demonstrate remarkable substrate specificity and stereoselectivity. These enzymes preferentially convert 5β-dihydroprogesterone to pregnanolone while maintaining high catalytic efficiency [4]. The molecular structure of these enzymes reveals conserved catalytic domains and substrate-binding regions that ensure precise stereoselective reduction [10].

Tissue-Specific Steroidogenesis: Neuronal versus Peripheral Synthesis

The biosynthesis of pregnanolone occurs through distinct pathways in neuronal versus peripheral tissues, with each compartment exhibiting unique regulatory mechanisms and enzymatic profiles [11] [12].

Central Nervous System Steroidogenesis

Neuronal synthesis of pregnanolone demonstrates remarkable independence from peripheral steroidogenic pathways [13]. Human glial cells, including astrocytes and oligodendrocytes, possess the complete enzymatic machinery necessary for local pregnanolone production [14] [13]. These cells synthesize the precursor pregnenolone through alternative cytochrome P450 pathways that differ from classical peripheral steroidogenesis [13].

The central nervous system expression of steroidogenic enzymes follows region-specific patterns that influence local pregnanolone concentrations [11]. Brain regions demonstrate differential expression of 5β-reductase and 3α-hydroxysteroid dehydrogenase isoforms, with particularly high activity observed in areas involved in neuroplasticity and neurotransmission [15].

Neuronal steroidogenesis exhibits unique regulatory characteristics, including responsiveness to neurotransmitter systems and local inflammatory mediators [11]. The expression of steroidogenic enzymes in central nervous system tissues is regulated by nuclear factors such as nuclear factor E2-related factor 2 (Nrf2), which upregulates 3α-hydroxysteroid dehydrogenase expression in response to oxidative stress [4].

Peripheral Steroidogenesis

Peripheral synthesis of pregnanolone occurs primarily in classical steroidogenic tissues, including adrenal glands, gonads, and liver [16]. These tissues express high levels of both 5β-reductase and 3α-hydroxysteroid dehydrogenase activities, enabling efficient conversion of circulating progesterone to pregnanolone [17].

The adrenal cortex contributes significantly to peripheral pregnanolone synthesis through zona fasciculata and zona reticularis activities [12]. These regions demonstrate robust expression of steroidogenic enzymes and respond to hypothalamic-pituitary-adrenal axis regulation [16]. The liver represents another major site of peripheral pregnanolone synthesis, with hepatocytes expressing multiple isoforms of the requisite enzymatic machinery [17].

Peripheral steroidogenic tissues demonstrate different regulatory responses compared to central nervous system synthesis [12]. These tissues respond to classical endocrine signals, including adrenocorticotropic hormone and gonadotropins, which modulate enzyme expression and activity through cyclic adenosine monophosphate-dependent pathways [18].

The tissue-specific differences in steroidogenesis result in distinct pregnanolone production profiles between neuronal and peripheral compartments [11]. Central nervous system synthesis tends to produce pregnanolone for local autocrine and paracrine functions, while peripheral synthesis contributes to systemic circulation and broader physiological effects [12].

Sulfotransferase-Mediated Conjugation and Metabolic Inactivation

The metabolic fate of pregnanolone involves extensive conjugation reactions mediated by sulfotransferase enzymes, which serve as critical regulators of neurosteroid bioavailability and biological activity [11] [19].

Sulfotransferase Enzyme Systems

The sulfation of pregnanolone is catalyzed by specific sulfotransferase isoforms that demonstrate tissue-specific expression patterns and substrate preferences [19]. The primary enzymes involved in pregnanolone sulfation include sulfotransferase 2B1 isoforms, which exhibit high affinity for hydroxysteroid substrates [19].

Sulfotransferase 2B1b represents the predominant enzyme responsible for pregnanolone conjugation in neuronal tissues [3]. This enzyme demonstrates selective expression in brain regions where neurosteroid metabolism occurs, including areas involved in neurotransmission and neuroprotection [11]. The enzyme utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, transferring the sulfonate group to the hydroxyl moiety of pregnanolone [20].

The kinetic properties of sulfotransferase enzymes involved in pregnanolone metabolism demonstrate remarkable substrate specificity [21]. These enzymes exhibit nanomolar affinity for pregnanolone and related neurosteroids, enabling efficient conjugation even at low substrate concentrations [21]. The enzymatic mechanism involves formation of a ternary complex between enzyme, substrate, and PAPS cofactor, followed by nucleophilic attack and sulfate transfer [20].

Tissue Distribution and Regulation

Sulfotransferase expression demonstrates distinct tissue-specific patterns that influence regional pregnanolone metabolism [17]. The highest sulfotransferase activities are observed in liver and intestinal tissues, which serve as major sites for steroid conjugation and elimination [17]. However, significant sulfotransferase activity is also present in central nervous system tissues, where it regulates local neurosteroid concentrations [11].

The regulation of sulfotransferase expression involves multiple transcriptional mechanisms, including nuclear receptor-mediated induction [20]. Pregnane X receptor and constitutive androstane receptor activation leads to increased sulfotransferase expression, creating feedback loops that modulate neurosteroid availability [20]. Additionally, glucocorticoid receptors can induce sulfotransferase expression, providing cross-talk between different steroid hormone systems [20].

Brain-specific regulation of sulfotransferase activity involves neurotransmitter systems, particularly neuropeptide Y signaling [21]. Neuropeptide Y demonstrates inhibitory effects on sulfated neurosteroid biosynthesis through Y1 receptor activation, suggesting complex regulatory networks that control local pregnanolone metabolism [21].

Metabolic Inactivation Mechanisms

Sulfation of pregnanolone results in formation of pregnanolone sulfate, a conjugated metabolite with altered biological properties [11]. The sulfated form demonstrates increased water solubility and altered receptor binding characteristics compared to the unconjugated parent compound [11]. This conjugation effectively inactivates the neurosteroid activity of pregnanolone while facilitating cellular transport and elimination [12].

The metabolic inactivation through sulfation is reversible through the action of steroid sulfatase enzymes, which can hydrolyze sulfated pregnanolone back to the active unconjugated form [11]. This reversible conjugation system provides a mechanism for rapid modulation of pregnanolone bioavailability in response to physiological demands [12].

The balance between sulfation and desulfation processes determines the effective concentration of bioactive pregnanolone in different tissue compartments [11]. Alterations in this balance have been implicated in various pathological conditions, including neurodegenerative diseases where reduced sulfotransferase activity leads to altered neurosteroid homeostasis [12].

Allosteric Modulation of GABA-A Receptor Subtypes

Pregnanolone functions as a potent positive allosteric modulator of gamma-aminobutyric acid type A receptors through distinct binding sites that are separate from those utilized by benzodiazepines, barbiturates, and picrotoxin [1] [2]. The neurosteroid enhances gamma-aminobutyric acid-mediated chloride currents by binding to specific sites on the receptor complex, resulting in increased channel open probability and prolonged channel activation [1]. The molecular mechanism involves pregnanolone binding to the alpha-subunit transmembrane domains and interfacial residues between alpha and beta subunits, which mediates both potentiating and direct activation effects [3].

The binding sites for pregnanolone on gamma-aminobutyric acid type A receptors demonstrate multiple affinity components, suggesting the presence of distinct binding domains with different pharmacological properties [1]. High-resolution structural studies have identified two distinct pregnanolone binding sites that are highly conserved across all alpha subtypes of the gamma-aminobutyric acid type A receptor [4]. These domains mediate the potentiating effects at physiological concentrations and direct activation effects at higher micromolar concentrations through occupancy of transmembrane and interfacial binding sites [3] [4].

Subunit Composition-Dependent Pharmacodynamics

The pharmacodynamics of pregnanolone exhibit pronounced dependence on gamma-aminobutyric acid type A receptor subunit composition, with distinct potency and efficacy profiles across different receptor subtypes [2] [5]. Receptors containing alpha1 and alpha3 subunits demonstrate enhanced sensitivity to pregnanolone, with gamma-aminobutyric acid responses potentiated by concentrations as low as 3 nanomolar when co-expressed with beta1 and gamma2 subunits [2] [5]. In contrast, receptors incorporating alpha2, alpha4, alpha5, or alpha6 subunits require several-fold higher concentrations to achieve equivalent responses, indicating reduced neurosteroid sensitivity [2] [5].

The delta subunit plays a particularly critical role in neurosteroid modulation, with receptors containing this subunit showing exceptionally high sensitivity to pregnanolone and related neurosteroids [5] [6]. Alpha4beta3delta receptors, naturally present in thalamic regions, exhibit enhanced pregnanolone sensitivity compared to gamma-subunit containing receptors [5]. However, the presence of the delta subunit can also inhibit neurosteroid modulation under certain conditions, with studies demonstrating that delta subunit cotransfection reduces pregnanolone potentiation of gamma-aminobutyric acid-gated currents while preserving direct chloride channel activation at higher concentrations [6].

Binary alpha1beta1 receptors demonstrate higher efficacy for pregnanolone action compared to ternary alpha1beta1gamma2 receptors, indicating that the gamma subunit is not a prerequisite for neurosteroid activity [2] [5]. The gamma2 subunit significantly influences the potency of pregnanolone at physiological concentrations, while having minimal effect on maximal gamma-aminobutyric acid modulation efficacy [5]. The epsilon subunit confers resistance to pregnane steroid modulation, with receptors incorporating this subunit showing insensitivity to neurosteroid effects [5].

Comparison with Benzodiazepine Binding Site Interactions

Pregnanolone and benzodiazepines interact with gamma-aminobutyric acid type A receptors through fundamentally different mechanisms and binding sites, resulting in distinct pharmacological profiles and therapeutic implications [7] [8]. While benzodiazepines require the presence of gamma subunits for their modulatory effects and bind at the alpha-gamma interface, pregnanolone acts independently of gamma subunit presence and utilizes separate binding domains in the transmembrane regions [2] [5].

Drug discrimination studies reveal that pregnanolone and midazolam produce qualitatively similar discriminative stimuli, with pregnanolone demonstrating greater potency in behavioral paradigms [7]. However, flumazenil, a benzodiazepine receptor antagonist, effectively blocks the discriminative stimulus effects of midazolam and flunitrazepam but does not attenuate pregnanolone effects, confirming the independence of neurosteroid action from benzodiazepine binding sites [7]. This differential antagonist sensitivity provides evidence for distinct molecular mechanisms underlying the two classes of modulators.

The temporal characteristics of pregnanolone and benzodiazepine effects also differ significantly, with pregnanolone producing more rapid onset of action and different tolerance development patterns [9]. Combination studies demonstrate that triazolam-pregnanolone mixtures can produce supra-additive anxiolytic effects while showing infra-additive reinforcing effects, suggesting potential therapeutic advantages for neurosteroid-benzodiazepine combinations [9] [10]. The distinct binding sites and mechanisms allow for synergistic therapeutic effects while potentially reducing adverse side effects associated with either drug class alone.

NMDA Receptor Antagonism: Voltage-Dependent Inhibition Kinetics

Pregnanolone sulfate functions as a potent negative allosteric modulator of N-methyl-D-aspartate receptors through a unique voltage-independent, use-dependent mechanism that distinguishes it from classical N-methyl-D-aspartate receptor antagonists [11] [12]. The neurosteroid inhibits N-methyl-D-aspartate receptor activity by binding to activated receptors and promoting their transition into desensitized conformations, rather than through direct channel block or competitive antagonism [11] [12].

Single-channel kinetic analyses reveal that pregnanolone sulfate reduces N-methyl-D-aspartate receptor open probability by 50 percent at concentrations of 0.1 millimolar through a selective increase in the mean duration of closed conformations [11]. The neurosteroid increases the mean time spent by receptors in nonconducting states by approximately 5-fold without affecting mean open times or single-channel current amplitudes [11] [12]. This mechanism involves pregnanolone sulfate binding preferentially to glutamate-activated receptors and subsequently siphoning them into silent, desensitized states.

The voltage-independence of pregnanolone sulfate inhibition contrasts markedly with classical N-methyl-D-aspartate receptor channel blockers, which typically exhibit voltage-dependent effects due to their positively charged nature and movement through the membrane field [13] [14]. Pregnanolone sulfate inhibition shows no dependence on membrane potential from -100 to +20 millivolts, indicating that the charged sulfate moiety does not traverse the transmembrane voltage gradient during receptor binding [14] [15].

Subunit-Specific Modulation Kinetics

The inhibitory effects of pregnanolone sulfate demonstrate pronounced subunit selectivity, with N-methyl-D-aspartate receptors containing NR2C and NR2D subunits showing approximately 4-fold greater sensitivity compared to NR1/NR2A and NR1/NR2B receptor combinations [16] [15]. This subunit selectivity suggests that residues on the NR2 subunit serve as key determinants for neurosteroid binding and modulation [15]. The differential sensitivity across N-methyl-D-aspartate receptor subtypes provides a mechanism for selective modulation of specific neuronal populations and circuits.

Pregnanolone sulfate acts through a use-dependent mechanism requiring prior N-methyl-D-aspartate receptor activation by agonists [11] [17]. The neurosteroid does not affect resting receptors but binds preferentially to glutamate-bound, activated receptor conformations [11]. This use-dependent characteristic allows pregnanolone sulfate to selectively target tonically active N-methyl-D-aspartate receptors while sparing synaptic transmission under normal physiological conditions [17].

The binding site for pregnanolone sulfate is located in the extracellular vestibule of the N-methyl-D-aspartate receptor ion channel pore, specifically within the SYTANLAAF motif region [14]. Mutations in this extracellular vestibule disrupt the inhibitory effects of negatively charged neurosteroids, confirming the importance of this region for neurosteroid binding [14]. The extracellular accessibility of the binding site explains the independence from membrane voltage and the requirement for receptor activation prior to neurosteroid binding.

Glycine Receptor Negative Modulation: Structural Determinants

Pregnanolone functions as a potent competitive inhibitor of glycine receptors through specific structural requirements that determine its negative modulatory activity [18] [19]. The neurosteroid reversibly inhibits glycine-induced currents mediated by both native glycine receptors and recombinant alpha1, alpha2, alpha3, and alpha1beta receptor combinations with an IC50 of 1.0 ± 0.3 micromolar in cultured spinal dorsal horn neurons [18]. The inhibitory effect of pregnanolone is voltage-independent and shifts the concentration-response curve for glycine rightward in a parallel manner without altering the maximal response or Hill coefficient [18].

The structural determinants of pregnanolone activity at glycine receptors demonstrate strict stereochemical requirements that differ from those observed at gamma-aminobutyric acid type A receptors [18] [20]. The 5beta-hydrogen configuration and 3alpha-hydroxyl stereochemistry are essential for glycine receptor inhibition, with the stereoisomer allopregnanolone showing only slight enhancement of glycine-induced currents [18]. The neurosteroid iso-pregnanolone (5beta-pregnan-3beta-ol-20-one) and iso-allopregnanolone (5alpha-pregnan-3beta-ol-20-one) do not significantly affect glycine-induced currents, confirming the specificity of the 3alpha-hydroxyl configuration [18].

Developmental and Subunit-Specific Modulation Patterns

Pregnanolone exhibits differential effects across glycine receptor subtypes with distinct developmental regulation patterns [21] [20]. Pregnenolone sulfate and dehydroepiandrosterone sulfate inhibit glycine receptor currents with IC50 values of 2-20 micromolar for different alpha1, alpha2, alpha4, and beta glycine receptor subunits [21]. The inhibitory potencies of dehydroepiandrosterone sulfate relative to pregnenolone sulfate decrease in the transition from embryonic alpha2 to adult alpha1beta glycine receptors, indicating developmental changes in neurosteroid sensitivity [21].

Progesterone selectively inhibits alpha2 glycine receptors while having minimal effects on alpha1 and alpha1beta receptors, demonstrating subunit-specific modulation patterns [21]. The coexpression of alpha subunits with beta subunits eliminates the enhancing effects of pregnenolone and attenuates the inhibitory potencies of neurosteroids, indicating that subunit composition critically determines the functional outcome of neurosteroid modulation [21].

The C-17 acetyl moiety plays a crucial role in glycine receptor modulation, with pregnanolone derivatives requiring this structural feature for activity at both glycine and gamma-aminobutyric acid receptors [19]. Conversion of pregnanolone derivatives to androstane analogues lacking the C-17 acetyl moiety completely eliminates effects on glycine receptors, confirming the importance of this structural element [19]. The neurosteroid effects on glycine receptor desensitization are 2-3 times stronger than effects on peak current amplitude, suggesting multiple mechanisms of action involving both competitive inhibition and desensitization modulation [20].

Sigma-1 Receptor Interactions and Calcium Signaling Cross-talk

Pregnanolone and related neurosteroids interact with sigma-1 receptors to modulate intracellular calcium signaling through multiple mechanisms involving endoplasmic reticulum calcium stores and voltage-gated calcium channels [22] [23]. Pregnenolone sulfate, at nanomolar concentrations similar to endogenous hippocampal levels, potentiates bradykinin-induced increases in cytosolic free calcium through sigma-1 receptor-mediated mechanisms [22]. This potentiation exhibits a bell-shaped dose-response relationship and is blocked by sigma-1 receptor antagonists and antisense oligodeoxynucleotides [22] [23].

The molecular mechanism involves sigma-1 receptor translocation from endoplasmic reticulum membranes to plasma membrane and nuclear envelope upon ligand binding or calcium store depletion [23] [24]. Pregnanolone sulfate and other sigma-1 receptor agonists enhance inositol trisphosphate-mediated calcium efflux from endoplasmic reticulum stores by stabilizing the interaction between sigma-1 receptors and inositol trisphosphate receptors [23] [25]. This chaperone-mediated mechanism allows sigma-1 receptors to function as ligand-operated modulators of calcium signaling cascades.

Voltage-Gated Calcium Channel Modulation

Sigma-1 receptor activation by pregnanolone produces differential effects on various voltage-gated calcium channel subtypes through direct protein-protein interactions [26] [27]. The neurosteroid attenuates calcium influx through L-type voltage-gated calcium channels in retinal ganglion cells, with co-localization studies demonstrating physical proximity between sigma-1 receptors and L-type calcium channels [26]. This inhibitory effect is mediated by sigma-1 receptor agonists and is abolished by sigma-1 receptor antagonists, confirming the specificity of the interaction [26].

N-type calcium channels also demonstrate sensitivity to sigma-1 receptor modulation, with pregnanolone and sigma-1 receptor agonists producing negative modulation of N-type calcium currents in cholinergic interneurons [27]. Fluorescence resonance energy transfer assays and co-immunoprecipitation studies confirm that sigma-1 receptors and N-type calcium channels form functional complexes, with sigma-1 receptor expression levels inversely correlating with N-type calcium current amplitudes [27].

Presynaptic GABAergic Transmission Modulation

Pregnanolone sulfate demonstrates remarkable potency in modulating presynaptic gamma-aminobutyric acid release, with effects occurring at concentrations 100-fold lower than those required for postsynaptic gamma-aminobutyric acid receptor modulation [22]. At nanomolar concentrations corresponding to endogenous hippocampal levels, pregnanolone sulfate reduces the frequency of both action potential-dependent and action potential-independent inhibitory postsynaptic currents through sigma-1 receptor-mediated mechanisms [22].

This presynaptic effect is mimicked by selective sigma-1 receptor agonists and blocked by sigma-1 receptor antagonists and pertussis toxin, indicating involvement of G-protein coupled signaling pathways [22]. The modulation affects both spontaneous and miniature inhibitory postsynaptic currents, suggesting actions on both action potential-dependent vesicle release and spontaneous neurotransmitter release mechanisms [22]. This presynaptic modulation provides a mechanism for pregnanolone to influence inhibitory neurotransmission at physiologically relevant concentrations without directly affecting postsynaptic receptor function.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

Pictograms

Health Hazard

Other CAS

Wikipedia

Pregnanolone

Use Classification

Dates

2: Eppolito AK, Kodeih HR, Gerak LR. Using drug combinations to assess potential contributions of non-GABAA receptors in the discriminative stimulus effects of the neuroactive steroid pregnanolone in rats. Physiol Behav. 2014 Oct;137:33-41. doi: 10.1016/j.physbeh.2014.07.003. Epub 2014 Jul 26. PubMed PMID: 25072672; PubMed Central PMCID: PMC4184987.

3: Horishita T, Yanagihara N, Ueno S, Sudo Y, Uezono Y, Okura D, Minami T, Kawasaki T, Sata T. Neurosteroids allopregnanolone sulfate and pregnanolone sulfate have diverse effect on the α subunit of the neuronal voltage-gated sodium channels Nav1.2, Nav1.6, Nav1.7, and Nav1.8 expressed in xenopus oocytes. Anesthesiology. 2014 Sep;121(3):620-31. doi: 10.1097/ALN.0000000000000296. PubMed PMID: 24809977.

4: Holubova K, Nekovarova T, Pistovcakova J, Sulcova A, Stuchlík A, Vales K. Pregnanolone Glutamate, a Novel Use-Dependent NMDA Receptor Inhibitor, Exerts Antidepressant-Like Properties in Animal Models. Front Behav Neurosci. 2014 Apr 16;8:130. doi: 10.3389/fnbeh.2014.00130. eCollection 2014. PubMed PMID: 24795582; PubMed Central PMCID: PMC3997017.

5: Kleteckova L, Tsenov G, Kubova H, Stuchlik A, Vales K. Neuroprotective effect of the 3α5β-pregnanolone glutamate treatment in the model of focal cerebral ischemia in immature rats. Neurosci Lett. 2014 Apr 3;564:11-5. doi: 10.1016/j.neulet.2014.01.057. Epub 2014 Feb 7. PubMed PMID: 24513236.

6: Jin W, Jarvis M, Star-Weinstock M, Altemus M. A sensitive and selective LC-differential mobility-mass spectrometric analysis of allopregnanolone and pregnanolone in human plasma. Anal Bioanal Chem. 2013 Oct 12. [Epub ahead of print] PubMed PMID: 24121434; PubMed Central PMCID: PMC3984615.

7: Gerak LR, France CP. Discriminative stimulus effects of pregnanolone in rhesus monkeys. Psychopharmacology (Berl). 2014 Jan;231(1):181-90. doi: 10.1007/s00213-013-3218-2. Epub 2013 Aug 15. PubMed PMID: 23949204; PubMed Central PMCID: PMC3882199.

8: Slavíková B, Bujons J, Matyáš L, Vidal M, Babot Z, Krištofíková Z, Suñol C, Kasal A. Allopregnanolone and pregnanolone analogues modified in the C ring: synthesis and activity. J Med Chem. 2013 Mar 28;56(6):2323-36. doi: 10.1021/jm3016365. Epub 2013 Mar 7. PubMed PMID: 23421641.

9: Zanettini C, Yoon SS, France CP, Gerak LR. Acute tolerance to chlordiazepoxide qualitatively changes the interaction between flumazenil and pregnanolone and not the interaction between flumazenil and midazolam in rhesus monkeys discriminating midazolam. Eur J Pharmacol. 2013 Jan 30;700(1-3):159-64. doi: 10.1016/j.ejphar.2012.12.028. Epub 2013 Jan 7. PubMed PMID: 23305839; PubMed Central PMCID: PMC3578055.

10: Vales K, Rambousek L, Holubova K, Svoboda J, Bubenikova-Valesova V, Chodounska H, Vyklicky L, Stuchlik A. 3α5β-Pregnanolone glutamate, a use-dependent NMDA antagonist, reversed spatial learning deficit in an animal model of schizophrenia. Behav Brain Res. 2012 Nov 1;235(1):82-8. doi: 10.1016/j.bbr.2012.07.020. Epub 2012 Jul 20. PubMed PMID: 22820236.

11: Eppolito AK, Bai X, Gerak LR. Discriminative stimulus effects of pregnanolone in rats: role of training dose in determining mechanism of action. Psychopharmacology (Berl). 2012 Sep;223(2):139-47. doi: 10.1007/s00213-012-2701-5. Epub 2012 Apr 18. PubMed PMID: 22526532; PubMed Central PMCID: PMC3490492.

12: Gerak LR, France CP. Quantitative analyses of antagonism: combinations of midazolam and either flunitrazepam or pregnanolone in rhesus monkeys discriminating midazolam. J Pharmacol Exp Ther. 2012 Mar;340(3):742-9. doi: 10.1124/jpet.111.188250. Epub 2011 Dec 15. PubMed PMID: 22173893; PubMed Central PMCID: PMC3286322.

13: Amato RJ, Moerschbaecher JM, Winsauer PJ. Effects of pregnanolone and flunitrazepam on the retention of response sequences in rats. Pharmacol Biochem Behav. 2011 Sep;99(3):391-8. doi: 10.1016/j.pbb.2011.05.023. Epub 2011 May 27. PubMed PMID: 21640749; PubMed Central PMCID: PMC3298444.

14: Fischer BD, Rowlett JK. Anticonflict and reinforcing effects of triazolam + pregnanolone combinations in rhesus monkeys. J Pharmacol Exp Ther. 2011 Jun;337(3):805-11. doi: 10.1124/jpet.111.180422. Epub 2011 Mar 16. PubMed PMID: 21411495; PubMed Central PMCID: PMC3101007.

15: Rambousek L, Bubenikova-Valesova V, Kacer P, Syslova K, Kenney J, Holubova K, Najmanova V, Zach P, Svoboda J, Stuchlik A, Chodounska H, Kapras V, Adamusova E, Borovska J, Vyklicky L, Vales K. Cellular and behavioural effects of a new steroidal inhibitor of the N-methyl-d-aspartate receptor 3α5β-pregnanolone glutamate. Neuropharmacology. 2011 Jul-Aug;61(1-2):61-8. doi: 10.1016/j.neuropharm.2011.02.018. Epub 2011 Feb 24. PubMed PMID: 21354187.

16: Bai X, Gerak LR. Comparing the discriminative stimuli produced by either the neuroactive steroid pregnanolone or the benzodiazepine midazolam in rats. Psychopharmacology (Berl). 2011 Mar;214(2):427-35. doi: 10.1007/s00213-010-2047-9. Epub 2010 Oct 23. PubMed PMID: 20972551; PubMed Central PMCID: PMC3030657.

17: Eppolito AK, Gerak LR. Tolerance to the rate-increasing and not rate-decreasing effects of pregnanolone in rats. Behav Pharmacol. 2010 Dec;21(8):736-44. doi: 10.1097/FBP.0b013e32833fa79d. PubMed PMID: 20859199; PubMed Central PMCID: PMC3030679.

18: Kussius CL, Kaur N, Popescu GK. Pregnanolone sulfate promotes desensitization of activated NMDA receptors. J Neurosci. 2009 May 27;29(21):6819-27. doi: 10.1523/JNEUROSCI.0281-09.2009. PubMed PMID: 19474309; PubMed Central PMCID: PMC3150747.

19: Gurkovskaya OV, Winsauer PJ. Discriminative stimulus effects of ethanol, pregnanolone, and dehydroepiandrosterone (DHEA) in rats administered ethanol or saline as adolescents. Pharmacol Biochem Behav. 2009 Jul;93(1):82-90. doi: 10.1016/j.pbb.2009.04.012. Epub 2009 Apr 23. PubMed PMID: 19393687; PubMed Central PMCID: PMC2705998.

20: Gurkovskaya OV, Leonard ST, Lewis PB, Winsauer PJ. Effects of pregnanolone and dehydroepiandrosterone on ethanol intake in rats administered ethanol or saline during adolescence. Alcohol Clin Exp Res. 2009 Jul;33(7):1252-64. doi: 10.1111/j.1530-0277.2009.00951.x. Epub 2009 Apr 21. PubMed PMID: 19389187; PubMed Central PMCID: PMC2954628.